Antimycin A6b
Description
Overview of Antimycin A6b as a Natural Product
This compound is a naturally occurring substance produced by certain types of bacteria. ontosight.ai Its identity as a natural product is defined by its origin and its classification within a well-established family of secondary metabolites.
This compound belongs to the antimycin family, a group of secondary metabolites produced by soil bacteria of the genus Streptomyces. wikipedia.orgresearchgate.netwikipedia.org These compounds are structurally classified as depsipeptides, characterized by a nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety. rsc.orgnih.gov The antimycin family is known for its structural diversity, with numerous analogues that differ in the alkyl and acyl side chains attached to the lactone ring, specifically at the C-7 and C-8 positions. rsc.orgnih.gov
This compound, also referred to as Antimycin A6, is considered a minor component of the broader Antimycin A complex, which includes more abundant variants like Antimycin A1, A2, A3, and A4. medkoo.com Its specific structure distinguishes it from other members of the family.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | nih.gov |
| Molecular Formula | C₂₃H₃₀N₂O₉ | nih.govnih.gov |
| Molecular Weight | 478.5 g/mol | nih.gov |
The antimycin family of antibiotics was first isolated from a Streptomyces species in 1949. rsc.org Initial research identified the isolated substance, named Antimycin A, as a potent antifungal agent. rsc.org Subsequent investigations revealed that Antimycin A was not a single compound but a complex mixture of structurally related molecules. rsc.orgmedkoo.com Through further separation and characterization of this complex, researchers identified the individual components, which were numbered (A1, A2, etc.). This compound was identified as one of the minor, less abundant constituents of this natural product complex. medkoo.com
Significance of this compound as a Research Compound
The primary significance of this compound and its relatives in a research context stems from their well-defined mechanism of action at a critical juncture in cellular metabolism. This has made them invaluable tools for investigating cellular respiration and mitochondrial biology. ontosight.aiontosight.ai
Antimycins are potent inhibitors of the mitochondrial electron transport chain (ETC). nih.govusgs.gov The family of compounds, including this compound, exerts its effect by specifically targeting the Cytochrome b-c1 complex, also known as Complex III. ontosight.aipatsnap.com Antimycin A binds to the Qᵢ (quinone-internal) site of Complex III, which blocks the oxidation of ubiquinol (B23937). wikipedia.orgcellsignal.comcellsignal.com This action disrupts the Q-cycle, a key process in electron transfer, effectively halting the flow of electrons from Complex III to Cytochrome c. wikipedia.orgcellsignal.com
The inhibition of the ETC by antimycins has several immediate consequences that are useful for research:
Cessation of ATP Synthesis: The blockage prevents the pumping of protons across the inner mitochondrial membrane by Complex III, which disrupts the proton gradient necessary for ATP synthase to produce ATP. wikipedia.org
Increased ROS Production: The stalled electron flow at Complex III leads to a backup of electrons in the earlier stages of the chain, causing an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. wikipedia.orgpatsnap.com
By inducing this specific and potent inhibition, researchers can study the downstream effects of disrupting cellular respiration, investigate the roles of individual ETC complexes, and explore the mechanisms of ROS generation. patsnap.comnih.gov
| Antimycin Analogue | Molecular Formula | Key Structural Feature | Source |
| Antimycin A1 | C₂₈H₄₀N₂O₉ | 8-hexyl, 7-(3-methylbutanoyl)oxy | wikipedia.orgnih.gov |
| Antimycin A3 | C₂₆H₃₆N₂O₉ | 8-butyl, 7-(3-methylbutanoyl)oxy | researchgate.net |
| This compound | C₂₃H₃₀N₂O₉ | 8-ethyl, 7-(butanoyl)oxy | nih.govnih.gov |
| Antimycin A9 | C₂₉H₃₄N₂O₉ | 8-butyl, 7-(benzoyl)oxy | kitasato-u.ac.jp |
The ability of antimycins to reliably induce mitochondrial dysfunction makes them a standard tool for modeling cellular stress in a laboratory setting. ontosight.aimdpi.com By treating cells with compounds like Antimycin A, scientists can simulate conditions of mitochondrial impairment and study the cellular response. nih.gov
This research model has been applied to numerous areas of study:
Apoptosis: The disruption of the mitochondrial membrane potential and the overproduction of ROS by antimycin treatment are strong inducers of programmed cell death, or apoptosis. cellsignal.comcellsignal.jp This allows for the study of the molecular pathways that link mitochondrial integrity to cell death mechanisms. nih.gov
Metabolic Diseases: Researchers use antimycin-induced mitochondrial dysfunction to investigate the cellular basis of metabolic disorders. For example, studies have used Antimycin A to create a model of insulin (B600854) resistance in skeletal muscle cells, demonstrating a direct link between mitochondrial functionality and insulin signaling. nih.govmdpi.com
Oxidative Stress: As potent inducers of ROS, antimycins are employed to study the cellular mechanisms of oxidative stress and the protective pathways that cells use to counteract it. cellsignal.jp
Through these applications, the antimycin family, including this compound, contributes significantly to the fundamental understanding of the central role mitochondria play in cell health and disease.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27220-61-7 |
|---|---|
Molecular Formula |
C23H30N2O9 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C23H30N2O9/c1-5-8-17(27)34-20-13(4)33-23(31)18(12(3)32-22(30)14(20)6-2)25-21(29)15-9-7-10-16(19(15)28)24-11-26/h7,9-14,18,20,28H,5-6,8H2,1-4H3,(H,24,26)(H,25,29)/t12-,13+,14-,18+,20+/m1/s1 |
InChI Key |
XGXWTVAUUWDQJF-OFTBXTHCSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CC)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CC)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Origin of Product |
United States |
Biosynthesis and Origin of Antimycin A6b
Producing Organisms and Ecological Context in Research
The production of Antimycin A6b is intrinsically linked to specific microorganisms and their ecological niches.
The primary producers of the antimycin family of compounds, including this compound, are filamentous bacteria belonging to the genus Streptomyces. ajbasweb.comnih.govresearchgate.net Streptomyces are Gram-positive bacteria renowned for their ability to synthesize a vast array of secondary metabolites, which constitute a significant portion of clinically used antibiotics and other bioactive compounds. researchgate.netbham.ac.uk These soil-dwelling microorganisms play a crucial role in ecological processes such as decomposition and nutrient cycling.
While Streptomyces are the most prolific source, other actinobacteria have also been identified as producers of antimycins. researchgate.net The consistent discovery of antimycin biosynthetic pathways within this bacterial phylum underscores their evolutionary adaptation for producing these complex molecules. Research has identified numerous Streptomyces species harboring the genetic blueprint for antimycin synthesis, indicating a widespread capability for their production within this genus. researchgate.net
Antimycin-producing actinobacteria, the source of this compound, are ubiquitous and have been isolated from a wide range of terrestrial and marine environments. researchgate.net Soil remains a primary source for the discovery of novel Streptomyces strains and their metabolites. researchgate.net However, research has expanded to include marine sediments, plant rhizospheres, and insect symbioses, revealing a broad ecological distribution of these bacteria. The isolation of antimycin producers from such varied habitats suggests that these compounds may play a role in mediating complex ecological interactions, such as competition with other microbes or symbiotic relationships with higher organisms.
Genetics of this compound Biosynthesis
The synthesis of this compound is dictated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).
The genetic instructions for antimycin production are encoded within a contiguous stretch of DNA known as the antimycin biosynthetic gene cluster (ant BGC). researchgate.net Genome mining and sequencing efforts have led to the identification and characterization of numerous ant BGCs from various actinobacteria. researchgate.net These clusters are typically around 25 kilobases in size and contain all the essential genes for the synthesis of the antimycin core structure and its subsequent modifications. researchgate.net
The ant BGCs exhibit some architectural diversity and have been classified into different forms based on the presence or absence of specific genes, primarily antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). researchgate.net
| BGC Form | Key Gene Composition |
| L-form (Long) | Contains both antP and antQ |
| S-form (Short) | Lacks both antP and antQ |
| IP-form (Intermediate) | Contains antP but lacks antQ |
| IQ-form (Intermediate) | Contains antQ but lacks antP |
This genetic variation may influence the efficiency and regulation of antimycin biosynthesis in different producer strains. The core set of biosynthetic genes, however, remains highly conserved across the different forms, ensuring the production of the fundamental antimycin scaffold. researchgate.net
The biosynthesis of the antimycin core structure is a classic example of a hybrid metabolic pathway that combines elements of both non-ribosomal peptide synthesis and polyketide synthesis. nih.govnih.govnih.gov This assembly line is orchestrated by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS).
The ant BGC encodes for these megasynthases, specifically the proteins AntC and AntD, which constitute the NRPS and PKS modules, respectively. nih.gov
NRPS Module (AntC): This part of the assembly line is responsible for selecting and activating an amino acid precursor, L-threonine, and incorporating it into the growing molecular chain.
PKS Module (AntD): This module is responsible for the polyketide portion of the molecule. It catalyzes the condensation of specific short-chain carboxylic acid extender units to elongate the backbone. nih.gov
The seamless integration of these two systems allows for the construction of the complex depsipeptide core that characterizes all antimycins, including this compound. The modular nature of these enzymes, where each module is responsible for one cycle of elongation and modification, is a hallmark of this biosynthetic strategy. dtu.dk
Enzymology of this compound Formation
The specific chemical structure of this compound, particularly its unique side chains, is the result of the precise catalytic activities of several enzymes encoded by the ant BGC. The structural diversity of the antimycin family arises from the varied alkyl and acyloxy side chains attached to the core dilactone ring. frontiersin.org For this compound, two key enzymatic functions are responsible for its distinct features: the incorporation of an ethyl group at the C-7 position and a butyryloxy group at the C-8 position.
The generation of this structural diversity is primarily attributed to the relaxed substrate specificity of two key enzymes in the pathway: AntE, a crotonyl-CoA carboxylase/reductase, and AntD, the PKS module, for the C-7 alkyl chain; and AntB, an acyltransferase, for the C-8 acyloxy chain. nih.govnih.gov
| Enzyme | Gene | Function in this compound Biosynthesis |
| Crotonyl-CoA Carboxylase/Reductase | antE | Catalyzes the reductive carboxylation of crotonyl-CoA to produce (2S)-ethylmalonyl-CoA, the specific extender unit required for the ethyl side chain. nih.gov |
| Polyketide Synthase (PKS) | antD | The acyltransferase (AT) domain within this PKS module selects and incorporates the (2S)-ethylmalonyl-CoA extender unit, leading to the formation of the C-7 ethyl group. nih.gov |
| Acyltransferase | antB | A promiscuous enzyme that catalyzes the transesterification of a butyryl group from butyryl-CoA to the C-8 hydroxyl of the antimycin core, forming the characteristic butyryloxy side chain. nih.gov |
The promiscuity of the AntD acyltransferase domain allows for the incorporation of various alkylmalonyl-CoAs, which are synthesized by the versatile enzyme AntE. nih.govnih.gov AntE can act on different α,β-unsaturated acyl-CoAs to generate a pool of extender units, and for this compound, the action on crotonyl-CoA is key to producing the required ethylmalonyl-CoA. nih.gov
Following the assembly of the core structure by the NRPS-PKS machinery, the tailoring enzyme AntB acts on a biosynthetic intermediate. AntB exhibits broad substrate specificity and can utilize a variety of acyl-CoA molecules. nih.gov In the case of this compound, AntB transfers a butyryl group from butyryl-CoA to the C-8 position of the dilactone ring, completing the biosynthesis of the molecule. nih.gov This final tailoring step is a critical determinant of the specific identity and biological activity of the resulting antimycin analogue.
Functional Analysis of Key Biosynthetic Enzymes (e.g., AntB, AntD, AntE, AntN, AntP)
The biosynthesis of the antimycin scaffold is a complex process orchestrated by a suite of specialized enzymes encoded within the antimycin biosynthetic gene cluster (BGC). The assembly follows a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. beilstein-journals.org Key enzymes play discrete and critical roles in constructing the core structure and introducing chemical diversity.
AntN : This enzyme, a tryptophan-2,3-dioxygenase, catalyzes the initial step in the formation of the 3-formamidosalicylate starter unit. beilstein-journals.orgnih.gov It achieves this by opening the indole (B1671886) ring of the precursor amino acid, tryptophan. beilstein-journals.org
AntP : Functioning as a kynureninase, AntP is involved in the subsequent conversion of N-formyl-L-kynurenine to anthranilate, a key intermediate for the starter unit. beilstein-journals.orgnih.gov However, the gene encoding AntP is not present in all antimycin BGCs; its presence is a key feature for classifying different cluster architectures. nih.gov In clusters lacking antP, it is presumed that a housekeeping kynureninase from the organism's primary metabolism fulfills this role. beilstein-journals.orgnih.gov
AntD : This protein is a unimodular polyketide synthase (PKS) responsible for the elongation of the polyketide chain. nih.gov It contains the necessary domains to incorporate an extender unit, which ultimately forms a significant portion of the nine-membered dilactone core of antimycins. nih.gov
AntE : Identified as a crotonyl-CoA carboxylase/reductase homolog, AntE is responsible for synthesizing "unusual" acylmalonyl-CoA extender units. nih.gov These extender units are then utilized by the PKS module AntD, and the variety of substrates produced by AntE is a primary source of the structural diversity observed at the R2 position of the antimycin molecule. nih.govresearchgate.net
AntB : AntB is a discrete acyltransferase that performs a crucial tailoring step after the assembly of the dilactone core. beilstein-journals.orgnih.gov It catalyzes a transesterification reaction, attaching a variable short-chain fatty acyl group to the C-8 hydroxyl of the antimycin scaffold. beilstein-journals.org This action is responsible for generating the chemical diversity found at the R1 position. beilstein-journals.orgresearchgate.net
| Enzyme | Function | Role in Biosynthesis |
|---|---|---|
| AntN | Tryptophan-2,3-dioxygenase | Initiates biosynthesis of the 3-formamidosalicylate starter unit from tryptophan. beilstein-journals.orgnih.gov |
| AntP | Kynureninase | Converts N-formyl-L-kynurenine to anthranilate for the starter unit (pathway-specific). beilstein-journals.orgnih.gov |
| AntD | Polyketide Synthase (PKS) | Elongates the polyketide chain using extender units to form the core structure. nih.govnih.gov |
| AntE | Crotonyl-CoA Carboxylase/Reductase | Synthesizes diverse acylmalonyl-CoA extender units, contributing to R2 variability. nih.gov |
| AntB | Acyltransferase | Attaches various acyl groups to the C-8 position, generating R1 diversity. beilstein-journals.orgresearchgate.net |
Roles of Specific Catalytic Domains (e.g., Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Thioesterase (TE))
The large NRPS and PKS enzymes, such as AntC and AntD, are modular and composed of specific catalytic domains that perform distinct functions in an assembly-line fashion. nih.gov
Ketosynthase (KS) : The KS domain catalyzes the core chain-elongating reaction in polyketide synthesis. nih.gov It performs a decarboxylative Claisen condensation between the growing polyketide chain (tethered to the ACP of the previous module or, in this case, the NRPS-derived intermediate) and the extender unit loaded onto the current module's ACP. nih.govnih.gov This C-C bond formation is fundamental to building the carbon backbone of the molecule. nih.gov
Acyltransferase (AT) : The AT domain is the gatekeeper for extender unit selection. nih.gov It recognizes and transfers a specific acyl-malonyl-CoA extender unit from the cellular pool onto its partner Acyl Carrier Protein (ACP) domain. nih.govresearchgate.net The specificity of the AT domain is a major determinant of the final structure of the polyketide. In the antimycin pathway, the AT domain of AntD is notably promiscuous, accepting a variety of extender units generated by AntE. nih.gov
Acyl Carrier Protein (ACP) : The ACP domain acts as a mobile carrier for the growing polyketide chain and the extender units. researchgate.net A phosphopantetheinyl arm, attached to a conserved serine residue on the ACP, forms a thioester bond with the carboxylic acid groups of the intermediates, shuttling them between the various catalytic domains of the PKS module. whiterose.ac.uk
Thioesterase (TE) : The TE domain is typically the final domain in a PKS assembly line and is responsible for releasing the completed polyketide chain. nih.gov In antimycin biosynthesis, the AntD TE domain catalyzes a regiospecific macrolactonization reaction. researchgate.net This crucial step involves forming an ester bond to create the nine-membered dilactone ring and releasing the assembled scaffold from the enzyme complex. researchgate.net
Mechanisms of Chemical Diversity Generation within this compound Analogs
The antimycin family comprises a large number of structurally related analogs. This chemical diversity is not generated randomly but is a direct result of the inherent flexibility and substrate promiscuity of specific enzymes within the biosynthetic pathway.
Substrate promiscuity, the ability of an enzyme to accept and process a range of different substrates, is a key driver of chemical diversification in antimycin biosynthesis. nih.govresearchgate.net Two enzymes, in particular, exhibit this trait to a high degree:
AntD Acyltransferase (AT) Domain : The AT domain within the PKS enzyme AntD demonstrates significant flexibility in its choice of extender units. nih.gov In conjunction with AntE, which produces a variety of "unusual" acylmalonyl-CoAs, the promiscuous nature of the AntD AT domain allows for the incorporation of different alkyl side chains at what becomes the R2 position of the antimycin core. nih.govresearchgate.net
AntB Acyltransferase : The tailoring enzyme AntB is described as being "incredibly promiscuous". researchgate.net It is responsible for attaching the acyloxyl moiety at the C-8 position (R1). In vitro studies have shown that AntB can utilize a wide variety of acyl-CoA substrates, leading to the generation of numerous antimycin analogs that differ only in this side chain. researchgate.net This flexibility allows for the creation of a diverse library of antimycins from a common biosynthetic precursor.
The enzymatic promiscuity described above translates directly into structural variations at two key positions on the antimycin scaffold, designated R1 and R2. nih.govresearchgate.net
R1 Position : The variability at the R1 position is generated by the acyltransferase AntB. beilstein-journals.orgresearchgate.net This position is acylated with different short-chain fatty acids. For example, antimycin A1 possesses an n-hexanoyl group, while antimycin A3 has an isobutyryl group at this position. researchgate.net
R2 Position : The diversity at the R2 position arises from the use of different starter units during the polyketide synthesis extension step, a process governed by the promiscuous AntD AT domain. nih.gov This results in different alkyl side chains. For instance, many common antimycins, like A1 and A2, feature a butyl group, whereas others, like A3 and A4, have an ethyl group at the R2 position. researchgate.net
Evolutionary and Phylogenetic Analysis of Antimycin Biosynthetic Gene Clusters
Genomic analysis of various actinomycete strains has revealed that the antimycin biosynthetic gene cluster (BGC) exists in several distinct architectural forms. These architectures provide insights into the evolutionary diversification of the antimycin biosynthetic pathway.
Antimycin BGCs are classified into four main architectures based on the presence or absence of two specific genes: antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). nih.govresearchgate.net
L-form (Long) : This is the largest form, containing 17 genes, including both antP and antQ. nih.govnih.gov Phylogenetic analyses suggest that the L-form represents the ancestral architecture from which the other forms evolved. nih.govbiorxiv.org
S-form (Short) : This compact form contains only 15 genes and lacks both antP and antQ. nih.govnih.gov Organisms with S-form clusters rely on housekeeping enzymes from primary metabolism to perform the functions of AntP and AntQ. nih.gov
IQ-form (Intermediate) : This 16-gene cluster lacks antP but contains antQ. nih.govresearchgate.net
IP-form (Intermediate) : This 16-gene cluster contains antP but lacks antQ. nih.govresearchgate.net
The maintenance or loss of antP and antQ across different bacterial lineages reflects distinct evolutionary pressures and strategies for producing these secondary metabolites. nih.gov The existence of these varied forms highlights the dynamic nature of natural product BGCs and their evolution through gene loss and co-option of external metabolic functions. nih.gov
| BGC Architecture | Gene Count | Presence of antP | Presence of antQ |
|---|---|---|---|
| L-form | 17 | Yes | Yes |
| S-form | 15 | No | No |
| IQ-form | 16 | No | Yes |
| IP-form | 16 | Yes | No |
Biogeographical Distribution and Proposed Evolutionary Pathways of Antimycin Producers
Producers of antimycins, a group of secondary metabolites to which this compound belongs, are predominantly bacteria from the phylum Actinobacteria, particularly the genus Streptomyces. microbiologyresearch.orgnih.gov These microorganisms are ubiquitous in diverse environments across the globe, contributing significantly to the planet's repository of natural products. microbiologyresearch.orgnih.gov
Biogeographical Distribution: Analysis of genomic data has revealed the widespread presence of antimycin biosynthetic gene clusters (BGCs) in Actinobacteria. microbiologyresearch.org Putative antimycin producers have been identified on at least five continents, indicating a broad biogeographical range. nih.govbiorxiv.org These bacteria are frequently isolated from terrestrial and marine environments, including soil and as symbionts with plants and other higher organisms. microbiologyresearch.orgnih.govfrontiersin.org The global distribution underscores the ecological importance and adaptive success of these microbial producers.
Table 1: Geographical and Ecological Distribution of Putative Antimycin Producers
| Continent | Isolation Source Examples |
|---|---|
| North America | Plants, Soil |
| South America | Soil |
| Europe | Soil, Marine Sediments |
| Asia | Plants, Soil, Marine Sponges |
Proposed Evolutionary Pathways: The biosynthesis of antimycins is directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway encoded by the antimycin (ant) gene cluster. nih.govnih.gov Genomic studies have identified significant architectural diversity within these BGCs, leading to a proposed model for their evolution. nih.gov
The antimycin BGCs can be classified into four main architectures based on the presence or absence of two key genes: antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). microbiologyresearch.orgnih.gov
L-form (Long-form): Possesses both antP and antQ.
S-form (Short-form): Lacks both antP and antQ.
IP-form (Intermediate-form): Contains antP but lacks antQ.
IQ-form (Intermediate-form): Contains antQ but lacks antP.
Phylogenetic analyses suggest that the ancestral antimycin producer likely harbored an L-form gene cluster. microbiologyresearch.orgnih.govresearchgate.net This ancestral cluster is thought to have been primarily propagated through vertical transmission (inheritance from parent to offspring). Over evolutionary time, this L-form BGC is proposed to have diversified into the S-form, IQ-form, and IP-form pathways through gene loss events. microbiologyresearch.orgnih.gov This evolutionary trajectory has resulted in two distinct phylogenetic clades of antimycin producers and gene clusters, which separate the S-form from the L- and I-form BGCs. microbiologyresearch.orgnih.gov
Regulation of this compound Biosynthesis
The production of antimycins, including presumably this compound, is a tightly regulated process linked to the developmental cycle of the producing Streptomyces bacteria. nih.gov The regulation involves a complex interplay of cluster-situated and cross-pathway regulators, representing an unusual control mechanism for secondary metabolite biosynthesis. nih.govnih.gov
The antimycin (ant) biosynthetic gene cluster in model organisms like Streptomyces albus is organized into several operons. nih.govnih.gov The expression of these operons is controlled by a hierarchical regulatory cascade. nih.govresearchgate.net
Key Regulatory Elements:
FscRI: A LuxR-family transcriptional regulator from the candicidin (B1668254) biosynthetic gene cluster. FscRI acts as a cross-pathway activator, initiating the expression of the antBA and antCDE operons. nih.govresearchgate.net The activity of FscRI is thought to be dependent on a specific ligand that is available before the onset of morphological differentiation. nih.gov
σAntA (Sigma factor AntA): An extracytoplasmic function (ECF) RNA polymerase sigma factor encoded by the antA gene within the antimycin cluster itself. nih.gov Unlike typical ECF sigma factors that are controlled by a cognate anti-sigma factor, σAntA is an "orphan" regulator. nih.gov It directly activates the expression of the remaining operons in the cluster, antGF and antHIJKLMNO, which are responsible for producing the 3-formamidosalicylate (3-FSA) starter unit of the antimycin molecule. nih.govresearchgate.net
ClpXP Protease: A key cellular protease that controls the abundance of the σAntA protein. nih.gov σAntA possesses a C-terminal recognition motif that marks it for degradation by the ClpXP protease system. researchgate.net This proteolytic control is crucial for clearing residual σAntA after its transcriptional activation ceases, adding a post-translational layer to the regulatory network. nih.govresearchgate.net
This multi-layered regulatory model ensures that antimycin biosynthesis is precisely timed with the producer's life cycle. The initial activation by FscRI is followed by the direct control of later biosynthetic steps by σAntA, whose own levels are ultimately managed by proteolysis. nih.govresearchgate.net This intricate system highlights the sophisticated mechanisms bacteria have evolved to control the production of potent bioactive compounds.
Table 2: Regulatory Components of Antimycin Biosynthesis
| Regulator | Type | Function | Target Genes/Proteins |
|---|---|---|---|
| FscRI | LuxR-family transcriptional activator | Cross-pathway activation of early antimycin biosynthesis | antBA, antCDE operons |
| σAntA | ECF RNA polymerase sigma factor | Cluster-situated activation of starter unit biosynthesis | antGF, antHIJKLMNO operons |
Molecular Mechanisms of Antimycin A6b Action
Inhibition of the Mitochondrial Electron Transport Chain
Antimycin A's primary mechanism of toxicity involves the direct inhibition of the mitochondrial electron transport chain (mETC), a critical pathway for cellular energy production. nih.govresearchgate.net
Antimycin A is recognized as a powerful and highly specific inhibitor of the cytochrome b-c1 complex, also known as Complex III or ubiquinol (B23937):cytochrome c oxidoreductase. nih.govnih.govnih.govletstalkacademy.com This enzyme complex is a central component of the respiratory chain, responsible for transferring electrons from ubiquinol to cytochrome c. nih.govescholarship.org Structural and functional studies have demonstrated that Antimycin A binds directly to the cytochrome b subunit within Complex III. letstalkacademy.com This specific binding is a hallmark of its inhibitory action, distinguishing it from other respiratory chain inhibitors that target different complexes. nih.govnih.gov The high affinity and specificity of this interaction, with a dissociation constant (KD) in the picomolar range, underscore its potency. escholarship.org
The inhibitory effect of Antimycin A is localized to the quinone reduction site (Qi site) of Complex III, located on the inner, or matrix-facing, side of the inner mitochondrial membrane. nih.govletstalkacademy.comescholarship.orgnih.govwikipedia.org By binding to the Qi site, Antimycin A physically obstructs the transfer of electrons from the low-potential heme b (bH) to a molecule of ubiquinone. nih.govwikipedia.org
This event is a critical step in the protonmotive Q-cycle, the catalytic mechanism by which Complex III couples electron transfer to proton translocation. nih.govnih.gov The Q-cycle involves a bifurcated oxidation of ubiquinol at the Qo site and the sequential reduction of ubiquinone at the Qi site. Antimycin A's blockade of the Qi site prevents the completion of the Q-cycle. nih.govnih.gov This disruption halts the re-oxidation of the cytochrome b hemes, causing electrons to back up in the initial segment of the cycle and effectively stalling the enzyme's turnover. nih.gov
Consequences for Cellular Energetics and Respiration
The specific blockade of Complex III by Antimycin A has profound and immediate consequences for the cell's ability to generate energy and maintain metabolic homeostasis.
The primary function of the electron transport chain is to establish a proton gradient (proton motive force) across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. letstalkacademy.com By inhibiting electron flow through Complex III, Antimycin A prevents the translocation of protons associated with this complex's activity. letstalkacademy.com This leads to a rapid collapse of the mitochondrial membrane potential and the dissipation of the proton gradient. wikipedia.orgnih.govresearchgate.net Consequently, ATP synthase is unable to produce ATP, resulting in a severe depletion of cellular energy reserves and a disruption of energy homeostasis. wikipedia.orgnih.govnih.gov Studies on rat skeletal muscle cells demonstrated that exposure to Antimycin A induced a significant decrease in ATP content. nih.gov
Reactive Oxygen Species (ROS) Generation and Associated Oxidative Stress
A major and highly damaging consequence of Complex III inhibition by Antimycin A is the massive production of reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O₂•⁻). wikipedia.orgmdpi.comresearchgate.net This occurs because the blockade at the Qi site causes electrons to accumulate "upstream" within Complex III. nih.govmdpi.com This accumulation increases the stability and concentration of a highly reactive intermediate, the ubisemiquinone (B1233062) radical, at the Qo (quinol oxidation) site. nih.govnih.gov This stabilized semiquinone can then readily transfer a single electron to molecular oxygen (O₂), generating superoxide. nih.govplos.org This process can lead to a state of severe oxidative stress, as the rate of ROS generation overwhelms the cell's antioxidant defense mechanisms, causing damage to DNA, proteins, and lipids. researchgate.netplos.org
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Mechanism of Superoxide Production | Isolated Mitochondria | Antimycin A binding to the Qi site allows the semiquinone at the Qo site sufficient time to interact with and reduce molecular oxygen to generate superoxide. | nih.gov |
| Site of ROS Production | General Mitochondrial Model | Antimycin A, as a CIIIi inhibitor, promotes the accumulation of electrons that reach the CIIIo site, producing superoxide anion. | mdpi.com |
| Oxygen Dependence of ROS Production | Intact Brain Mitochondria | In the presence of Antimycin A, the dependence of H₂O₂ (a product of superoxide) release on oxygen concentration manifests mixed (linear and hyperbolic) kinetics. | nih.gov |
| ROS and Mitochondrial Depolarization | Cardiomyocytes | Escalating doses of Antimycin A caused a significant increase in total and mitochondrial ROS, along with a decrease in mitochondrial membrane potential. | researchgate.net |
| Effect on Cancer Cells | Human Lung Adenocarcinoma A549 Cells | Treatment with Antimycin A significantly increased intracellular ROS levels, including O₂•⁻, which accompanied growth inhibition and apoptosis. | researchgate.net |
Formation of Superoxide Anion at the Qo Site of Complex III
Antimycin A6b is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III, also known as the cytochrome bc1 complex. Its primary mechanism of action involves binding to the quinone reduction site (Qi site) within this complex. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone.
The inhibition of the Qi site by this compound has a critical consequence: it causes a backup of electrons upstream in the electron transport chain. nih.gov This leads to an increased concentration and lifespan of a highly reactive intermediate, the semiquinone radical (CoQH•), at the outer quinone-binding site (Qo site) of Complex III. nih.govresearchgate.netnih.gov Under normal conditions, this semiquinone is quickly oxidized, but the blockage by this compound disrupts this process. The stabilized semiquinone at the Qo site can then donate an electron directly to molecular oxygen (O2), resulting in the formation of the superoxide anion (O2•−), a highly reactive oxygen species (ROS). researchgate.netplos.org
The rate of superoxide production is not linear; it exhibits a bell-shaped relationship with the reduction state of cytochrome b, peaking at an intermediate state of quinone reduction. researchgate.netnih.gov This indicates that the formation of the superoxide anion is a complex process influenced by the local redox environment within Complex III, which is profoundly altered by the presence of this compound. nih.govresearchgate.net The imposition of a mitochondrial membrane potential can further modulate this process, affecting the redox states of cytochromes and influencing the stability of the semiquinone intermediate, thereby impacting the rate of superoxide generation. researchgate.netnih.gov
Induction of Glutathione (B108866) Depletion
The generation of superoxide anions and other reactive oxygen species (ROS) initiated by this compound's action on Complex III leads to a state of oxidative stress within the cell. nih.gov This surge in ROS overwhelms the cell's endogenous antioxidant defense systems. A primary component of this defense is glutathione (GSH), a critical intracellular antioxidant. mdpi.com
Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state. Reduced glutathione is essential for detoxifying ROS by donating a reducing equivalent, a process that results in its own oxidation to GSSG. youtube.com The increased production of ROS following exposure to this compound leads to a rapid consumption of the reduced GSH pool as it works to neutralize the oxidative threat. nih.gov
Studies have shown that treatment with Antimycin A increases the number of cells depleted of GSH. nih.gov This depletion exacerbates the oxidative damage, as the cell's capacity to scavenge free radicals is significantly diminished. mdpi.com The loss of GSH can interfere with crucial cellular processes and render the cell more susceptible to damage from oxidative stress, contributing to the cytotoxic effects of this compound. nih.govnih.gov In some cellular contexts, this depletion of glutathione is a key factor influencing the cell's susceptibility to Antimycin A-induced cell death. nih.gov
Cellular Responses and Signaling Pathways Modulated by this compound
Mitochondrial Membrane Potential Loss and Opening of the Mitochondrial Permeability Transition Pore
The inhibition of the electron transport chain by this compound directly compromises the primary function of mitochondria in maintaining the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This potential is generated by the pumping of protons across the inner mitochondrial membrane during electron transport, and it is crucial for ATP synthesis. By blocking electron flow at Complex III, this compound disrupts this proton pumping, leading to a rapid, dose-dependent dissipation of the mitochondrial membrane potential. nih.govresearchgate.netfrontiersin.org
The collapse of the membrane potential, combined with increased matrix Ca2+ concentrations and high levels of ROS, are primary triggers for the opening of the mitochondrial permeability transition pore (mPTP). scienceopen.comnih.gov The mPTP is a high-conductance, non-selective channel in the inner mitochondrial membrane. nih.gov Its prolonged opening leads to the equilibration of ions and small molecules (up to 1.5 kDa) across the inner membrane, causing massive swelling of the mitochondrial matrix, remodeling of the cristae, and ultimately, rupture of the outer mitochondrial membrane. nih.govnih.gov This event is a critical point of no return, leading to the cessation of oxidative phosphorylation and the release of pro-apoptotic factors into the cytoplasm. nih.gov
Induction of Apoptosis and Programmed Cell Death Pathways
The mitochondrial damage instigated by this compound is a potent trigger for the intrinsic pathway of apoptosis. nih.govnih.gov A key initiating event is the rupture of the outer mitochondrial membrane following the opening of the mPTP, which leads to the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol. nih.govresearchgate.net
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates an initiator caspase, caspase-9. mdpi.com Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. researchgate.netmdpi.com These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, chromatin condensation, and cell shrinkage. researchgate.netnih.gov this compound has been shown to induce these apoptotic phenomena, confirming its ability to activate this programmed cell death cascade. nih.govnih.gov
Table 1: Summary of this compound's Effects on Apoptotic Pathways
| Cellular Event | Key Protein/Complex Involved | Consequence |
|---|---|---|
| Mitochondrial Damage | Complex III Inhibition | ROS Production, ΔΨm Collapse |
| MPTP Opening | Mitochondrial Permeability Transition Pore | Release of Pro-apoptotic Factors |
| Apoptosome Formation | Cytochrome c, Apaf-1 | Recruitment of Caspase-9 |
| Caspase Cascade Activation | Caspase-9, Caspase-3 | Cleavage of Cellular Substrates |
| Cellular Disassembly | Executioner Caspases | DNA Fragmentation, Nuclear Condensation |
Specific Modulation of Anti-apoptotic Proteins (e.g., Bcl-2/Bcl-xL)
The process of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). jci.orgyoutube.com Anti-apoptotic proteins function by binding to and sequestering their pro-apoptotic counterparts, preventing them from permeabilizing the outer mitochondrial membrane. youtube.com
Research has revealed that Antimycin A can directly interact with the anti-apoptotic proteins Bcl-2 and Bcl-xL. jci.org This interaction is thought to occur within a hydrophobic groove on the surface of Bcl-xL, a site that is crucial for its function in binding pro-apoptotic proteins. nih.gov By binding to Bcl-2/Bcl-xL, this compound acts as an inhibitor of their protective function. jci.org This inhibition frees pro-apoptotic proteins like Bax and Bak, allowing them to become active, oligomerize, and form pores in the outer mitochondrial membrane. youtube.comfrontiersin.org This action sensitizes the mitochondrial permeability transition pore and facilitates the release of cytochrome c, thereby lowering the threshold for apoptosis. frontiersin.org Interestingly, cells that overexpress Bcl-xL have been found to be preferentially killed by Antimycin A, suggesting a "gain-of-function" mechanism where the presence of the target protein enhances the drug's cytotoxicity. nih.govnih.gov
Effect on c-Myc Protein Degradation via Glycogen (B147801) Synthetic Kinase 3 (GSK3) Activation
Beyond its direct effects on mitochondrial apoptosis, this compound can also modulate other critical signaling pathways. One such pathway involves the oncoprotein c-Myc, a key regulator of cell proliferation and growth that is often overexpressed in cancers. nih.gov The stability of the c-Myc protein is tightly controlled, in part, by phosphorylation.
The mitochondrial damage and subsequent ROS production induced by this compound lead to the activation of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase with two isomers, GSK3α and GSK3β. nih.gov Normally, the activity of GSK3 is inhibited by phosphorylation at specific serine residues (S21 for GSK3α and S9 for GSK3β). nih.gov Antimycin A treatment reduces this inhibitory phosphorylation, thereby activating GSK3. nih.gov
Activated GSK3 directly phosphorylates the c-Myc protein at threonine-58 (Thr-58). nih.govnih.gov This phosphorylation event serves as a signal that targets c-Myc for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov Therefore, this compound can promote the degradation of c-Myc, representing an additional mechanism by which it can inhibit cell growth and proliferation. nih.gov This effect can be reversed by antioxidants, confirming the role of mitochondrial ROS in initiating this signaling cascade. nih.gov
Table 2: Key Proteins Modulated by this compound
| Protein | Family/Class | Role in Pathway | Effect of this compound |
|---|---|---|---|
| Cytochrome bc1 Complex (Complex III) | Electron Transport Chain | Electron Transfer | Inhibition |
| Glutathione (GSH) | Antioxidant | ROS Detoxification | Depletion |
| Bcl-2 / Bcl-xL | Anti-apoptotic Bcl-2 Family | Inhibition of Apoptosis | Inhibition/Binding |
| Bax / Bak | Pro-apoptotic Bcl-2 Family | Promotion of Apoptosis | Activation (Indirect) |
| Caspase-9 | Initiator Caspase | Apoptosis Initiation | Activation |
| Caspase-3 | Effector Caspase | Apoptosis Execution | Activation |
| c-Myc | Transcription Factor/Oncoprotein | Cell Proliferation | Promotes Degradation |
| GSK3 (α/β) | Kinase | Phosphorylation of c-Myc | Activation |
Analysis of ROS-Dependent and ROS-Independent Pathways in Cellular Growth Inhibition
Antimycin A inhibits cellular growth through two distinct pathways: one that is dependent on the generation of reactive oxygen species (ROS) and another that functions independently of ROS. nih.gov The compound is a well-known inhibitor of complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. nih.gov This inhibition disrupts the transfer of electrons from cytochrome b to cytochrome c1, leading to an increase in the production of superoxide and other ROS. nih.gov
The ROS-dependent pathway is particularly significant in cancer cells and is linked to the degradation of the c-Myc oncoprotein. nih.gov Elevated levels of c-Myc are a hallmark of many cancers, and its degradation is a key mechanism of Antimycin A's anti-cancer activity. nih.gov The process is initiated by ROS-mediated activation of glycogen synthase kinase 3 (GSK3), which then phosphorylates c-Myc at threonine-58, targeting it for proteasomal degradation. nih.gov The sensitivity of cancer cells to Antimycin A has been shown to correlate with their endogenous c-Myc levels. nih.gov
In contrast, the ROS-independent pathway of growth inhibition is also observed and is not reliant on the presence of c-Myc. nih.gov This suggests a more fundamental mechanism of cytotoxicity, likely related to the disruption of mitochondrial function and the subsequent impact on cellular energy metabolism, independent of ROS-mediated signaling cascades. nih.govsigmaaldrich.com
| Cell Line | Effect of Antimycin A | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 | ROS Production | 10 nM | Four-fold increase in basal superoxide production. | nih.gov |
| HPF | Growth Inhibition (IC50) | ~150 µM | 50% inhibition of cell growth at 24 hours. | spandidos-publications.com |
| A549 | Growth Inhibition (IC50) | ~2 µM | 50% inhibition of cell growth at 24 hours. | spandidos-publications.com |
| Calu-6 | Growth Inhibition (IC50) | ~100 µM | 50% inhibition of cell growth at 24 hours. | spandidos-publications.com |
| H9c2 | Growth Inhibition (IC50) | 176.5 nM (glucose medium) / 16.5 nM (galactose medium) | 50% inhibition of cell growth at 24 hours. | mitotox.org |
| HepG2 | Growth Inhibition (IC50) | 58.1 nM (glucose medium) / 3.3 nM (galactose medium) | 50% inhibition of cell growth at 24 hours. | mitotox.org |
| L6 | Growth Inhibition (IC50) | >1000 nM (glucose medium) / 170.1 nM (galactose medium) | 50% inhibition of cell growth at 24 hours. | mitotox.org |
Interference with Other Metabolic and Biosynthetic Processes
The de novo synthesis of pyrimidine (B1678525) nucleotides is critically linked to the mitochondrial respiratory chain. nih.govpnas.org The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. nih.gov This reaction is coupled to the mitochondrial electron transport chain, where DHODH donates electrons to the ubiquinone pool. nih.govpnas.org
By inhibiting complex III, Antimycin A disrupts the flow of electrons and the regeneration of oxidized ubiquinone, which is essential for DHODH activity. nih.govpnas.org This leads to a functional inhibition of DHODH and a subsequent impairment of de novo pyrimidine synthesis. nih.govpnas.org Studies have shown that treatment with mitochondrial inhibitors like Antimycin A results in a significant decrease in intracellular pyrimidine pools, while purine (B94841) nucleotide levels remain largely unaffected. pnas.org
| Compound | Parameter | Value | Target/Cell Line | Reference |
|---|---|---|---|---|
| Meds433 (DHODH Inhibitor) | IC50 | 1.2 ± 0.2 nM | Pure DHODH enzyme activity | nih.gov |
| Brequinar (DHODH Inhibitor) | IC50 | 1.8 ± 0.8 nM | Pure DHODH enzyme activity | nih.gov |
| Isobavachalcone (DHODH Inhibitor) | IC50 | 0.13 µM | DHODH | nih.gov |
| Antimycin A1 | EC50 | 1.25 µg/mL | Rhizoctonia solani | frontiersin.org |
| Antimycin A1 | Dehydrogenase Activity | Reduction to 81.96% | Rhizoctonia solani (at 6.66 µg/mL) | frontiersin.org |
| Antimycin A1 | Dehydrogenase Activity | Reduction to 77.96% | Rhizoctonia solani (at 13.33 µg/mL) | frontiersin.org |
The pyrimidine salvage pathway provides an alternative route for the synthesis of pyrimidine nucleotides, utilizing pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids or from the extracellular environment. mdpi.comyoutube.com Key enzymes in this pathway include thymidine (B127349) kinase (TK) and uridine-cytidine kinase (UCK). mdpi.com
When de novo pyrimidine synthesis is inhibited, for instance by DHODH inhibition, cells can upregulate the salvage pathway to compensate for the nucleotide deficit. mdpi.comashpublications.org However, there is currently no direct evidence in the reviewed literature to suggest that this compound or the broader Antimycin A family directly inhibit or otherwise modulate the activity of the key enzymes of the pyrimidine salvage pathway. The primary interaction appears to be the indirect consequence of blocking the de novo pathway, which may lead to an increased reliance on salvage mechanisms for cell survival.
Effects on Photosynthetic Systems
In photosynthetic organisms, Antimycin A is a well-established inhibitor of specific electron transport pathways.
Antimycin A is a known inhibitor of cyclic electron flow (CEF) around Photosystem I (PSI). nih.govnih.gov This process is crucial for generating a proton gradient across the thylakoid membrane, which drives the synthesis of ATP without the net production of NADPH. Antimycin A is thought to inhibit the ferredoxin-plastoquinone reductase (FQR), a key enzyme in one of the two major CEF pathways. nih.govnih.gov This inhibition leads to a more reduced state of the plastoquinone (B1678516) pool and impairs the ability of the photosynthetic apparatus to balance the ATP/NADPH ratio required for carbon fixation. spandidos-publications.com
| Organism/Condition | Parameter | Inhibition by Antimycin A (5 µM) | Reference |
|---|---|---|---|
| Tobacco (WT) | Maximum photosynthetic electron transport activity | ~20% | spandidos-publications.com |
| Tobacco (ndhB- mutant) | Maximum photosynthetic electron transport activity | ~50% | spandidos-publications.com |
| Tobacco (WT) | PSII activity (in air) | ~17% | spandidos-publications.com |
| Tobacco (ndhB- mutant) | PSII activity (in air) | ~33% | spandidos-publications.com |
While the primary photosynthetic target of Antimycin A is considered to be in the cyclic electron flow of PSI, evidence suggests that it also interferes with electron transport within Photosystem II (PSII). researchgate.net Antimycin A can induce a rapid reduction of the plastoquinone pool in the dark and affect the redox state of components within PSII. researchgate.net This indicates that Antimycin A has a site of action that can perturb the linear electron flow, which originates from the water-splitting activity of PSII. The exact mechanism of this interference is still under investigation but may involve interactions with components of the PSII complex or the plastoquinone pool that are also involved in cyclic electron flow pathways. researchgate.net
Structure Activity Relationship Sar Studies of Antimycin A6b and Its Analogs
Identification of Critical Structural Moieties for Inhibitory Activity
The amide bond serves as a crucial, conformationally significant bridge that connects the salicylic (B10762653) acid head group to the dilactone ring. nih.gov Its structural role is not merely as a passive linker; it actively participates in establishing the correct orientation of the head group within the binding site and contributes to the hydrogen-bonding network essential for high-affinity binding. nih.govnih.gov The relative rigidity of this bond is believed to be important for pre-organizing the molecule for an optimal fit into its protein target.
The 3-formylamino group on the salicylic acid ring is a critical determinant of antimycin's inhibitory potency. nih.gov Studies on related antimycin-type depsipeptides have demonstrated that removal of this N-formyl group leads to a complete loss of anticancer activity, highlighting its indispensable nature. nih.gov The conformation of this group is also vital for activity. nih.gov Molecular orbital calculations suggest that the most active conformation is when the formyl carbonyl group projects to the opposite side of the phenolic hydroxyl group on the salicylic acid ring. nih.gov N-methylation of this group results in decreased activity, which is thought to be caused by a loss of rotational freedom, preventing the group from adopting its most active conformation within the binding site. nih.gov While other electron-withdrawing substituents at this position can sometimes restore partial activity in analogs lacking the formylamino group, the specific interactions of both the formylamino and phenolic OH groups with the protein are considered crucial for maximal inhibition. escholarship.org
Hydrogen bonding plays a central role in the binding of Antimycin A to its target. Early studies based on the molecule's structure in solution suggested that a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen was essential for activity. nih.govnih.govnih.gov The absence of this bond in synthetic analogues was shown to result in a dramatic loss of activity by as much as four orders of magnitude. nih.gov
However, high-resolution X-ray crystallography of antimycin bound to the bovine mitochondrial bc1 complex revealed a more complex and nuanced hydrogen-bonding pattern. nih.govnih.gov In the enzyme-bound state, the previously proposed intramolecular hydrogen bond is replaced by a different one involving the amide NH group rather than the carbonyl oxygen. nih.govnih.govescholarship.org This is accompanied by a significant rotation of the amide group relative to the aromatic ring. nih.govnih.gov
Crucially, the bound antimycin forms several key intermolecular hydrogen bonds with conserved amino acid residues in the binding pocket of cytochrome b. nih.govnih.gov Specifically, the phenolic OH group and the nitrogen of the formylamino group form direct hydrogen bonds with the conserved residue Asp228. nih.govnih.gov Furthermore, the carbonyl oxygen of the formylamino group participates in a hydrogen bond with Lys227, mediated by a water molecule. nih.govnih.gov These specific intermolecular interactions anchor the inhibitor firmly within the Qi site, explaining its high affinity and potent inhibitory effect. nih.gov
Mechanistic Insights from Synthetic Derivatives of Antimycin A6b
The synthesis of derivatives and analogs of antimycin has been a powerful tool for probing its mechanism of action and for developing new compounds with altered or more selective biological profiles. By systematically modifying specific functional groups, researchers have been able to separate the structural requirements for respiratory chain inhibition from other cytotoxic effects.
| Modification | Target Group | Impact on Inhibitory Potency | Proposed Rationale | Reference |
|---|---|---|---|---|
| N-methylation | Amide Bond (NH) | Remarkably Decreased | Loss of hydrogen-bond donor capability at the binding site. | nih.gov |
| N-methylation | 3-Formylamino Group | Decreased | Loss of rotational freedom, preventing optimal conformation. | nih.gov |
A key goal in modifying the antimycin structure has been to dissociate its potent inhibition of the respiratory chain from its other biological activities, such as apoptosis induction. This has led to the development of analogs with significantly altered inhibitory profiles. researchgate.net Studies have shown that the structural requirements for inhibiting the electron transport system are distinct from those needed for other effects, such as the induction of carotenoid synthesis in certain bacteria. researchgate.net For example, replacing the dilactone ring with a long alkyl chain results in a loss of carotenoid induction activity but preserves respiratory chain inhibition. researchgate.net
A prominent example of an analog with a deliberately altered profile is 2-methoxyantimycin A3. researchgate.net By methylating the phenolic hydroxyl group, this derivative loses its ability to inhibit the respiratory chain. researchgate.net However, it retains its potent ability to induce apoptosis by acting as a selective inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net This demonstrates that the salicylic acid head group can be modified to switch the primary cellular target from the cytochrome bc1 complex to the Bcl-2 family of proteins. researchgate.net Other studies on synthetic analogs have also found that while some derivatives strongly inhibit the respiratory chain (measured via NADH oxidase), others have a more pronounced effect on diminishing mitochondrial membrane potential, indicating a divergence in their precise mechanisms of action. nih.gov
| Compound | Modification | Respiratory Chain Inhibition (Cytochrome bc1) | Anti-apoptotic Protein Inhibition (Bcl-2/Bcl-xL) | Primary Mechanism | Reference |
|---|---|---|---|---|---|
| Antimycin A | None (Natural Product) | Potent Inhibitor | Inhibitor | Blocks electron transport, leading to apoptosis. | researchgate.net |
| 2-methoxyantimycin A3 | Methylation of phenolic OH | Inactive | Potent Inhibitor | Directly inhibits Bcl-2/Bcl-xL to induce apoptosis. | researchgate.net |
Computational and Biophysical Approaches in SAR Research
The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs has been significantly advanced by the integration of computational and biophysical methods. These approaches provide deep insights into the molecular interactions and conformational dynamics that govern the biological activity of these complex natural products.
Application of Molecular Orbital Calculations for Conformational Analysis
Molecular orbital calculations have been instrumental in elucidating the preferred conformations of Antimycin A analogs, which are crucial for their biological activity. Studies on synthetic Antimycin A derivatives have highlighted the importance of the 3-formylamino group in the salicylic acid moiety. Molecular orbital calculation studies focusing on the conformation of this group have indicated that an active conformation is achieved when the formyl carbonyl group is oriented to the opposite side of the phenolic hydroxyl group. nih.gov
The N-methylation of the 3-formylamino group has been shown to decrease the inhibitory activity of Antimycin A analogs. This is likely due to a loss of rotational freedom of this functional group, underscoring the significance of its specific orientation for target binding. nih.gov Furthermore, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl groups is essential for the inhibitory action. The absence of this bond can lead to a drastic reduction in activity, suggesting that both the phenolic OH and the carbonyl groups participate in hydrogen bonding with residues at the binding site in a fixed conformation. nih.gov N-methylation of the amide bond also significantly diminishes inhibitory potency, indicating a potential role for the NH group in hydrogen-bond interactions with the target. nih.gov
These computational findings provide a structural basis for understanding the SAR of Antimycin A analogs, emphasizing the critical role of specific conformational features and intramolecular interactions in their mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been pivotal in understanding the interactions of Antimycin A analogs with their biological targets and in the design of novel derivatives with enhanced activity. These computational techniques allow for the prediction of biological activity based on the physicochemical properties of the molecules and their binding modes within the active sites of proteins.
Molecular docking studies have been extensively used to investigate the binding of Antimycin A analogs to various protein targets, particularly those involved in apoptosis, such as Bcl-xl, Mcl-1, and Bcl-2. ui.ac.idscirp.org For instance, in silico molecular docking of Antimycin A3 analogs and their aromatic segments against Bcl-xl and Mcl-1 has identified key interactions and structural features necessary for inhibitory activity. ui.ac.idinnovareacademics.in These studies have shown that specific amide and aromatic segments of the antimycin molecule can have strong inhibitory effects on these anti-apoptotic proteins. ui.ac.idinnovareacademics.in
In a study focused on designing Antimycin A3 analogues as inhibitors of Bcl-2 for breast cancer treatment, molecular docking simulations were used to screen a series of designed compounds. scirp.orgresearchgate.net The results identified several analogues with lower binding energies, better affinity, and stronger hydrogen bonding interactions with the active site of Bcl-2 compared to the parent compound. scirp.orgresearchgate.net Notably, analogues with 18-membered tetralactone and tetraol cores exhibited the most potent inhibitory activity. scirp.orgresearchgate.net
These QSAR and molecular docking studies provide valuable insights into the SAR of Antimycin A analogs, guiding the rational design of new derivatives with improved therapeutic potential. The findings from these computational approaches are instrumental in identifying key structural modifications that can enhance the biological activity and selectivity of this class of compounds.
| Study | Compound Class | Target Protein(s) | Key Findings |
| Cell-QSAR of Selwood Antimycins | Antimycin A Analogues | Not specified (filaricidal activity) | Developed a cell-QSAR model that accounts for both drug-receptor interactions and drug disposition. |
| Molecular Docking of Antimycin A3 Analogs | Antimycin A3 Analogs and Aromatic Segments | Bcl-xl, Mcl-1 | Identified specific amide and aromatic segments with strong inhibitory activity against Bcl-xl and Mcl-1. |
| Design and Molecular Docking of Antimycin A3 Analogues | Designed Antimycin A3 Analogues | Bcl-2 | Identified analogues with 18-membered tetralactone and tetraol cores exhibiting superior binding affinity and inhibitory activity compared to Antimycin A3. |
Structure-Activity-Distribution Relationship (SADR) Studies using Advanced Microscopy Techniques
The development of Structure-Activity-Distribution Relationship (SADR) studies, facilitated by advanced microscopy techniques, has provided unprecedented insights into the behavior of Antimycin A-type depsipeptides within living cells. This approach moves beyond traditional SAR by correlating a compound's chemical structure not only with its biological activity but also with its subcellular distribution and accumulation.
A pioneering SADR study on anti-cancer antimycin-type depsipeptides utilized bioorthogonal Stimulated Raman Scattering (SRS) Microscopy. This technique allows for the dynamic visualization of natural products in live cells without the need for bulky fluorescent probes. The study revealed that the intracellular enrichment and distribution of these compounds are influenced by their potency, specific protein targets, and their lipophilic character.
The research demonstrated that modifications at the C-8 position of the 9-membered antimycin lactone ring are well-tolerated for anti-cancer activity and that these compounds are readily taken up by live cancer cells. By tagging the antimycin analogs with a bio-orthogonal alkyne functionality, researchers were able to track their localization and concentration within different cellular compartments.
For example, one of the tagged antimycin analogs showed a 35-fold enrichment within cells compared to its dosing concentration. This high level of intracellular accumulation was found to be activity-dependent, as a control tag without the antimycin core did not accumulate in the cells. These findings underscore the importance of considering the spatial and temporal distribution of a drug within a cell to fully understand its mechanism of action and to guide the design of more effective therapeutic agents. The SADR approach, therefore, provides a more holistic view of the interplay between a drug's structure and its ultimate biological effect at the cellular level.
Biological Activities and Research Applications of Antimycin A6b Beyond Basic Mechanism
Antimicrobial and Biocidal Applications in Research Contexts
The potent inhibitory effects of the antimycin family of compounds on cellular respiration have led to their investigation as biocidal agents in several experimental settings.
Antimycin A has demonstrated significant antifungal properties against economically important plant pathogenic fungi. Research has shown its efficacy in inhibiting the growth and development of Magnaporthe oryzae, the causative agent of wheat blast disease, and Rhizoctonia solani. nih.gov In in-vitro studies, Antimycin A strongly inhibited the hyphal growth of the Magnaporthe oryzae Triticum (MoT) pathotype. nih.gov At a concentration of 2 µ g/disk , it resulted in a 62.9% inhibition of mycelial growth. nih.gov Furthermore, at a concentration of 10 µg/mL, it completely suppressed conidiogenesis and the formation of appressoria, which are critical for plant infection. nih.gov This compound also affects the germination of conidia, causing abnormal germ tube formation. nih.gov The application of Antimycin A has been shown to significantly control wheat blast disease in both seedling and heading stages of wheat under experimental conditions. nih.gov
The antifungal activity of antimycins extends to other pathogens like Rhizoctonia solani, a soil-borne fungus with a wide host range. nih.govnih.govmdpi.com While specific data for Antimycin A6b is part of the broader Antimycin A complex, the general antifungal efficacy of this chemical family is well-documented.
| Pathogen | Compound | Concentration | Observed Effect |
|---|---|---|---|
| Magnaporthe oryzae Triticum (MoT) | Antimycin A | 2 µg/disk | 62.9% inhibition of mycelial growth |
| Magnaporthe oryzae Triticum (MoT) | Antimycin A | 10 µg/mL | 100% suppression of conidiogenesis and appressoria formation |
The antimycin family of compounds has been recognized for its broad spectrum of biological activities, including insecticidal and nematocidal effects. researchgate.net These properties are attributed to their ability to disrupt cellular respiration, a fundamental process in these organisms. researchgate.net Research has shown that antibiotics belonging to the antimycin family are active against the nematode Caenorhabditis elegans. mdpi.com This activity makes them subjects of interest in the search for new pest management agents.
Antimycin A has been extensively studied and historically used as a piscicide for the control of non-native or invasive fish species in fisheries management. invasivespeciescorporation.comusgs.govsquarespace.com Its high toxicity to fish at very low concentrations makes it an effective tool for such purposes. invasivespeciescorporation.comresearchgate.net Antimycin A is absorbed through the gills of fish and disrupts cellular respiration, leading to mortality even after short exposure periods. invasivespeciescorporation.com
Research utilizing species sensitivity distributions (SSDs) has demonstrated that fish are significantly more sensitive to Antimycin A than aquatic invertebrates. usgs.govreabic.netinvasivespeciescorporation.com Analyses of acute toxicity data have shown that fish can be up to 193 times more sensitive to Antimycin A than invertebrates, suggesting a degree of selectivity that is advantageous in targeted fish removal efforts. reabic.netinvasivespeciescorporation.com Sensitivity, however, varies among different fish families. For instance, salmonids are generally the most vulnerable, while families like Ictaluridae (catfish) are more tolerant. squarespace.comreabic.net Lethal concentration (LC50) values for various carp (B13450389) species have been reported in the range of 0.6–1.0 µg/L. squarespace.comreabic.net Fish size also plays a role, with fry, fingerlings, and juveniles showing higher sensitivity compared to adult fish. squarespace.comreabic.net
| Organism Group | Relative Sensitivity to Antimycin A |
|---|---|
| Fish | 174 to 193 times more sensitive than invertebrates |
| Invertebrates | Significantly less sensitive than fish |
The piscicidal activity of Antimycin A is significantly influenced by several environmental factors. usgs.govinvasivespeciescorporation.comresearchgate.net
Water pH: The toxicity of Antimycin A increases at lower pH levels. invasivespeciescorporation.comresearchgate.net This is because the compound's bioavailability is enhanced in more acidic conditions. invasivespeciescorporation.com The toxicity has been observed to decrease gradually from a pH of 6.5 to 8.5, and then more abruptly from 8.5 to 9.5. researchgate.net
Temperature: Higher water temperatures generally increase the toxicity of Antimycin A. usgs.govinvasivespeciescorporation.com
Fish Mass: Smaller and younger fish are more susceptible to the effects of Antimycin A than larger, adult fish. squarespace.comreabic.net
Other Factors: Sunlight and turbulence can also affect the persistence and efficacy of antimycin in natural settings. usgs.gov
| Environmental Factor | Effect on Antimycin A Piscicidal Activity |
|---|---|
| Lower Water pH | Increases toxicity |
| Higher Water Temperature | Increases toxicity |
| Smaller Fish Mass | Increases sensitivity |
| Sunlight and Turbulence | Can decrease persistence and efficacy |
Piscicidal Activity in Fisheries Management Research
Applications in Stem Cell Biology Research
In the realm of biomedical research, Antimycin A has been investigated for its effects on stem cells. Specifically, studies have explored its role in modulating the pluripotency of human embryonic stem cells (hESCs). nih.gov Research has shown that inhibiting the mitochondrial respiratory chain with Antimycin A can help maintain the pluripotency of hESCs. nih.gov Treatment with Antimycin A led to hESCs maintaining a compact morphology and high nuclear-to-cytoplasmic ratios, which are characteristic of a pluripotent state. nih.gov
Furthermore, molecular analysis revealed that the levels of Nanog mRNA, a key pluripotency marker, were elevated in Antimycin A-treated cells. nih.gov Interestingly, Antimycin A was able to replace the need for basic fibroblast growth factor (bFGF) in the culture media, a standard component for maintaining pluripotency, as long as autocrine bFGF signaling was preserved. nih.gov This suggests that the modulation of mitochondrial function by Antimycin A can influence the signaling pathways that regulate hESC pluripotency. nih.gov The mechanism may involve a shift in cellular metabolism towards glycolysis and potentially the generation of reactive oxygen species (ROS) that activate specific signaling pathways. nih.gov
Modulation of Embryonic Stem Cell Pluripotency and Differentiation
Antimycin A has been identified as a significant modulator of embryonic stem cell (ESC) fate. Research demonstrates that by inhibiting mitochondrial complex III, Antimycin A can effectively maintain the pluripotent state of both human and mouse ESCs. letstalkacademy.comnih.gov When human ESCs were cultured in the presence of Antimycin A, they retained a compact morphology and high nuclear-to-cytoplasmic ratios, which are characteristic of undifferentiated cells. nih.gov
Further molecular analysis revealed that treatment with Antimycin A led to a twofold increase in the mRNA levels of Nanog, a critical transcription factor for maintaining pluripotency. nih.gov Strikingly, Antimycin A was capable of replacing the essential growth factor bFGF in culture media without compromising the pluripotent state. nih.gov In mouse embryonic stem cells subjected to a specific differentiation protocol, those treated with Antimycin A failed to differentiate and continued to maintain high levels of the pluripotency marker Oct4. letstalkacademy.com This body of research indicates that the modulation of mitochondrial metabolism is a critical factor in controlling the balance between stem cell self-renewal and differentiation. letstalkacademy.com
Table 1: Effects of Antimycin A on Embryonic Stem Cell State
| Feature | Observation in the Presence of Antimycin A | Cell Type | Reference |
|---|---|---|---|
| Differentiation | Inhibited/Blocked | Mouse ESCs | letstalkacademy.com |
| Pluripotency | Maintained/Enhanced | Mouse & Human ESCs | letstalkacademy.comnih.gov |
| Oct4 Levels | Remained High | Mouse ESCs | letstalkacademy.com |
| Nanog mRNA Levels | Elevated Twofold | Human ESCs | nih.gov |
| bFGF Requirement | Replaced in Culture Media | Human ESCs | nih.gov |
| Cell Morphology | Compact, High Nuclear/Cytoplasmic Ratio | Human ESCs | nih.gov |
Influence on Neuronal Differentiation Processes
The critical role of mitochondrial metabolism in cellular differentiation is particularly evident in the context of neurogenesis. Studies using Antimycin A to inhibit mitochondrial function have shown a profound blockade of neuronal differentiation in mouse ESCs. letstalkacademy.com When ESCs were directed to differentiate into neurons, the addition of Antimycin A halted this process. letstalkacademy.com
Treated cell colonies were observed to be smaller and displayed a more compact morphology, resembling undifferentiated ESCs rather than developing neurons. letstalkacademy.com A key hallmark of neuronal differentiation, the formation of complex neural processes and neurites, was significantly inhibited or absent in cultures treated with Antimycin A. letstalkacademy.com These findings underscore that the metabolic shift from glycolysis towards oxidative phosphorylation is a critical requirement for successful neuronal differentiation, and interrupting this process via mitochondrial inhibition effectively maintains the cells in a less differentiated state. letstalkacademy.com
Role in the Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Protein Levels
The effect of Antimycin A on Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels appears to be context-dependent. In studies involving mouse embryonic stem cells undergoing neuronal differentiation, treatment with Antimycin A resulted in a consistent and significant increase in HIF-1α protein levels. letstalkacademy.com This elevation of HIF-1α is correlated with the maintenance of a glycolytic metabolic state, which is characteristic of pluripotent stem cells. nih.gov
Conversely, in a different biological context, Antimycin A1 was identified as an inhibitor of HIF-1α. nih.gov In a screening for inhibitors of the hypoxia-response element (HRE), Antimycin A1 was found to significantly decrease HIF-1α protein levels under hypoxic conditions, subsequently inhibiting the expression of its target gene, Vascular Endothelial Growth Factor (VEGF). nih.gov These divergent outcomes suggest that the impact of Antimycin A on HIF-1α regulation may be influenced by the specific cellular system, oxygen conditions, and the particular biological process being investigated.
Table 2: Effects of Antimycin A on HIF-1α Protein Levels in Different Cellular Contexts
| Cellular Context | Effect on HIF-1α Protein Levels | Associated Outcome | Reference |
|---|---|---|---|
| Mouse Embryonic Stem Cell Differentiation | Consistent Increase | Maintenance of Pluripotency | letstalkacademy.comnih.gov |
| Angiogenesis / Hypoxic Reporter Screening | Significant Decrease | Inhibition of Angiogenesis | nih.gov |
Research on Differentiation Induction in In Vitro Disease Models
Promotion of Cellular Differentiation in Acute Myeloid Leukemia (AML) Cell Lines
Acute Myeloid Leukemia (AML) is fundamentally a disease of arrested cellular development, where leukemic blasts are blocked from maturing. nih.gov Overcoming this differentiation blockade is a key therapeutic strategy. nih.gov Research has identified that the pharmacological inhibition of the mitochondrial electron transport chain (ETC) complex III with Antimycin A can promote the cellular differentiation of AML cells. nih.gov This treatment was shown to inhibit proliferation and push the leukemic cells toward maturation. nih.gov
The mechanism behind this induced differentiation involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov The effects of Antimycin A on differentiation could be reversed by supplying the cells with uridine (B1682114) or orotic acid, which are downstream products in the pyrimidine synthesis pathway, confirming the role of DHODH inhibition in this process. nih.gov
Investigation of Synergistic Effects with Other Differentiation-Inducing Agents (e.g., DHODH Inhibitors)
Building on the discovery that Antimycin A's differentiation-inducing effect in AML is linked to the inhibition of DHODH, researchers have explored its potential in combination therapies. nih.gov Studies have shown that inhibiting mitochondrial complex III with Antimycin A produces a synergistic effect when combined with a direct DHODH inhibitor, such as brequinar. nih.gov This synergy enhances the induction of differentiation in AML cells. nih.gov
Furthermore, a synergistic effect was also observed when Antimycin A was combined with dipyridamole, an inhibitor of the pyrimidine salvage pathway. nih.gov These findings suggest that targeting pyrimidine metabolism from multiple angles—by inhibiting both its de novo synthesis (via Antimycin A and DHODH inhibitors) and its salvage pathway—can be a powerful strategy to overcome the differentiation block in AML. nih.gov
Table 3: Effects of Antimycin A on Acute Myeloid Leukemia (AML) Cell Lines
| Activity | Key Findings | Mechanism | Reference |
|---|---|---|---|
| Cellular Differentiation | Promotes differentiation of AML cells | Inhibition of mitochondrial complex III leads to inhibition of DHODH | nih.gov |
| Cell Proliferation | Inhibits proliferation of AML cells | Linked to differentiation induction | nih.gov |
| Synergistic Effects | Synergizes with DHODH inhibitor (brequinar) and pyrimidine salvage inhibitor (dipyridamole) to enhance differentiation | Dual targeting of pyrimidine metabolism | nih.gov |
Use as a Research Tool for Specific Cellular Pathways and Processes
Antimycin A is a widely utilized and powerful research tool for dissecting a variety of fundamental cellular pathways, primarily due to its specific action as an inhibitor of mitochondrial complex III (cytochrome bc1 complex). letstalkacademy.comnih.gov This inhibition blocks the electron transport chain, which has made Antimycin A invaluable for studying mitochondrial respiration, oxidative phosphorylation, and the consequences of mitochondrial dysfunction. letstalkacademy.com
Its ability to induce the production of reactive oxygen species (ROS) and trigger apoptosis allows researchers to investigate the mitochondrial pathways of cell death. nih.govcellsignal.com In stem cell biology, it is used to probe the metabolic requirements for maintaining pluripotency and driving differentiation. letstalkacademy.com Furthermore, Antimycin A serves as a tool to accelerate the proteasome-mediated degradation of the oncoprotein c-Myc by activating glycogen (B147801) synthase kinase 3 via ROS generation. nih.govnih.gov This application is useful for studying cancer cell biology and the regulation of key oncogenic proteins. nih.gov
Investigating Mitochondrial Retrograde Signaling Pathways
Mitochondrial retrograde signaling is a crucial communication pathway from the mitochondria to the nucleus, enabling cells to adapt to alterations in mitochondrial function. This compound has been instrumental in elucidating these pathways by inducing mitochondrial dysfunction in a controlled manner.
Treatment of cells with Antimycin A results in the inhibition of oxidative phosphorylation, leading to an increase in the intracellular concentration of reactive oxygen species (ROS). nih.gov This oxidative stress is a key trigger for retrograde signaling. In response to Antimycin A-induced mitochondrial stress, a significant alteration in the nuclear transcriptome is observed. For instance, in the green alga Chlamydomonas reinhardtii, inhibition of oxidative phosphorylation by Antimycin A led to the modification of the expression of 6,198 genes. nih.gov This large-scale genomic reprogramming highlights the extensive influence of mitochondrial status on nuclear gene expression. The altered gene expression aims to reconfigure cellular metabolism to compensate for the compromised mitochondrial function. nih.gov
Research in Arabidopsis thaliana has identified specific transcription factors involved in the retrograde signaling response to Antimycin A. Following treatment, the transcription factor AtWRKY40 is downregulated, while AtWRKY63 is upregulated. mdpi.com These transcription factors, in turn, regulate the expression of target genes such as ALTERNATIVE OXIDASE 1a (AOX1a), which provides an alternative route for electron flow in the respiratory chain, thus mitigating the effects of complex III inhibition. mdpi.com The signaling cascade initiated by Antimycin A-induced mitochondrial dysfunction is complex and involves multiple players. One such player is the CYCLIN-DEPENDENT KINASE E1 (CDKE1), which has been shown to be a crucial component in the mitochondrial retrograde signaling pathway in response to inhibitors like Antimycin A. mdpi.com
| Organism | Experimental Treatment | Key Findings | Number of Genes with Altered Expression |
| Chlamydomonas reinhardtii | Inhibition of oxidative phosphorylation by Antimycin A | Mitochondrial dysfunction highly modified the cellular transcriptome. | 6,198 |
| Arabidopsis thaliana | High light and Antimycin A treatment | Downregulation of AtWRKY40 and upregulation of AtWRKY63, suggesting their antagonistic function in regulating the expression of AOX1a. | Not specified |
Studies on Autophagy and Mitophagy Pathways
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, while mitophagy is the specific autophagic removal of damaged mitochondria. This compound has proven to be a valuable tool for inducing mitochondrial damage and thereby studying the subsequent activation of these quality control pathways.
By inhibiting complex III, Antimycin A causes a rapid loss of mitochondrial membrane potential and a collapse of oxidative phosphorylation. nih.govresearchgate.net This leads to mitochondrial swelling and damage to the cristae structure. nih.govresearchgate.net Such damaged mitochondria become targets for removal by the cellular machinery to prevent further cellular damage from ROS leakage and the release of pro-apoptotic factors.
Studies in human retinal pigment epithelium (RPE) cells have demonstrated that Antimycin A-induced mitochondrial damage leads to the activation of autophagy. nih.govresearchgate.net This autophagic response is a crucial survival mechanism, as inhibition of autophagy with agents like bafilomycin A1 or chloroquine (B1663885) results in increased cell death. nih.govresearchgate.net This indicates that cells actively employ autophagy and mitophagy to clear damaged mitochondria and mitigate the toxic effects of mitochondrial dysfunction. The process of ubiquitin-driven mitophagy, which involves the PINK1-Parkin pathway, is a key mechanism for the recognition and removal of these damaged organelles. ucl.ac.uk The accumulation of PINK1 on the outer membrane of depolarized mitochondria initiates a signaling cascade that leads to the recruitment of the autophagy machinery.
| Cell Type | Inducing Agent | Observed Effects on Mitochondria | Cellular Response | Effect of Autophagy Inhibition |
| Human Retinal Pigment Epithelium (RPE) cells | Antimycin A | Rapid loss of membrane potential, collapse of oxidative phosphorylation, swollen mitochondria, damaged cristae. | Active autophagy and mitophagy. | Increased cell death. |
Characterization of Light Hypersensitivity in Photosystem II Research
While Antimycin A is primarily known as a mitochondrial inhibitor, it also has significant effects on photosynthetic processes, particularly on Photosystem II (PSII). This has made it a useful, albeit complex, tool in photosynthesis research. Although traditionally used as an inhibitor of the PROTON GRADIENT REGULATION 5 (PGR5)-dependent cyclic electron flow (CEF) around Photosystem I (PSI), recent studies have revealed its direct and non-negligible effects on PSII. nih.govbiorxiv.org
Research using isolated spinach thylakoid membranes and PSII membranes has shown that Antimycin A directly affects the acceptor side of PSII, leading to the inhibition of electron transport within the photosystem itself. nih.govbiorxiv.org This effect is distinct from its role in CEF-PSI. Furthermore, in the presence of quinone QB-site binding herbicides, Antimycin A treatment results in severe photodamage to PSII, even with a single-turnover flash of light. nih.govbiorxiv.org This induced light hypersensitivity highlights a synergistic effect between Antimycin A and these herbicides in disrupting PSII function. Antimycin A has also been shown to affect the redox potential of cytochrome b559, a component of the PSII core. biorxiv.org These findings necessitate caution when using Antimycin A as a specific inhibitor in photosynthetic studies and have opened new avenues for investigating the intricate mechanisms of electron transport and photodamage in PSII.
| Experimental System | Key Finding | Mechanism of Action |
| Isolated spinach PSII membranes and thylakoid membranes | Antimycin A directly affects the acceptor side of PSII and inhibits electron transport within PSII. | Not fully elucidated, but involves interaction with the acceptor side of PSII. |
| Thylakoid membranes in the presence of QB-site binding inhibitors | Antimycin A treatment leads to severe photodamage. | Synergistic effect with herbicides, leading to increased light sensitivity. |
| Thylakoid membranes | Antimycin A affects the redox potential of Cytochrome b559. | Direct interaction with the PSII core complex. |
Discovery and Characterization of Novel this compound Derivatives and Analogs for Research Purposes
The potent biological activities of Antimycin A have spurred the search for and characterization of novel derivatives and analogs with potentially improved or more specific activities for research and therapeutic purposes.
One such example is the discovery of urauchimycins A and B from a marine Streptomyces species. nih.gov These compounds are notable for being the first antimycin antibiotics discovered to possess a branched side chain moiety, a structural feature that differentiates them from the classical antimycin A series. nih.gov Urauchimycins A and B have been shown to exhibit inhibitory activity against the morphological differentiation of Candida albicans. nih.gov
More recently, a novel antimycin analogue, Antimycin A2c, was isolated from a marine-derived Streptomyces sp. nih.gov This compound demonstrated potent cytotoxicity against HeLa cervical cancer cells. nih.gov Mechanistic studies revealed that Antimycin A2c disrupts mitochondrial function, leading to increased ROS generation and the subsequent degradation of the oncoproteins E6/E7, which are crucial for the malignancy of HPV-infected cancer cells. nih.gov Structure-activity relationship studies on various antimycin analogs have suggested that the 3-formamidosalicylate unit is a key factor for their antifungal activities. Furthermore, studies on synthetic analogues have indicated that the substituted dilactone ring and the phenolic hydroxyl group are indispensable for the induction activity of Antimycin A. researchgate.net
| Derivative/Analog | Source | Key Structural Feature | Observed Biological Activity |
| Urauchimycins A and B | Marine Streptomyces sp. | Branched side chain moiety | Inhibitory activity against morphological differentiation of Candida albicans. |
| Antimycin A2c | Marine-derived Streptomyces sp. | Not specified in detail | Potent cytotoxicity against HeLa cells via disruption of mitochondrial function and depletion of E6/E7 oncoproteins. |
Q & A
Q. What experimental approaches are recommended for studying Antimycin A6b’s mitochondrial inhibition mechanisms?
To investigate mitochondrial inhibition, combine respirometry (measuring oxygen consumption in isolated mitochondria) with cell viability assays. Use substrates like succinate (Complex II) and inhibitors such as Rotenone (Complex I) or Oligomycin (ATP synthase) to isolate target effects. Include cytochrome c integrity tests to confirm outer membrane stability . For quantitative analysis, measure IC50 values using dose-response curves (e.g., 0–100 µM this compound) and validate via ATP depletion assays. Reference HEK293 cell survival studies with 6-day incubations and SD-based statistical analysis .
Q. How can researchers validate the specificity of this compound in targeting Complex III of the electron transport chain?
Design experiments with negative controls (e.g., untreated cells) and positive controls (e.g., cells treated with Rotenone or Oligomycin). Use Western blotting to assess cytochrome c release and Seahorse XF Analyzers to measure oxygen consumption rates (OCR). Compare OCR profiles before/after this compound exposure; a sharp decline in OCR after succinate addition confirms Complex III inhibition. Replicate methodologies from studies using HEK293 cells with rigorous statistical thresholds (e.g., p < 0.05) .
Q. What are standard protocols for assessing this compound’s biosynthesis in microbial systems?
Cultivate producer strains (e.g., Streptomyces albus) under varying nutrient conditions (e.g., carbon/nitrogen ratios) and extract metabolites via liquid-liquid partitioning. Quantify this compound using HPLC with UV detection (λ = 254 nm) and compare retention times to authenticated standards. Validate production via bioassays against Candida albicans and gene deletion strains (e.g., ∆antA mutants) to confirm biosynthetic dependency on σAntA regulators .
Q. Which in vitro models are suitable for evaluating this compound’s cytotoxicity and therapeutic potential?
Use cancer cell lines (e.g., HEK293, HeLa) for viability assays (MTT/CellTiter-Glo) and primary cell cultures (e.g., human fibroblasts) to assess selectivity. Include combination treatments (e.g., this compound + rapamycin) to study synergistic effects. Report cell survival as percentages relative to untreated controls, with means ± SD from triplicate experiments .
Q. How should researchers address variability in this compound’s solubility and stability during experiments?
Prepare stock solutions in DMSO (≤0.1% final concentration) and verify stability via LC-MS over 24-hour periods. Store aliquots at -80°C to prevent degradation. For insoluble batches, use sonication or co-solvents (e.g., PEG-400) and validate bioactivity through dose-response comparisons with freshly prepared solutions .
Advanced Research Questions
Q. How can structural modifications of this compound improve its selectivity for cancer cells while minimizing off-target effects?
Employ in silico docking (e.g., AutoDock) to model interactions with Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1). Modify aromatic segments (e.g., substituents on the dilactone core) and test analogs in apoptosis assays. Prioritize compounds with binding energies ≤ -8 kcal/mol and Lipinski Rule compliance. Validate via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (ΔΨm) measurements .
Q. What strategies resolve contradictions in this compound’s reported IC50 values across studies?
Analyze methodological differences: cell type (primary vs. immortalized), exposure duration (acute vs. chronic), and assay endpoints (ATP vs. OCR). Perform meta-analyses using standardized protocols (e.g., CLSI guidelines) and report data with 95% confidence intervals. Cross-reference studies that include cytochrome c test validation to ensure mitochondrial integrity .
Q. How does σAntA regulate this compound production, and what genetic tools can manipulate its expression?
Use CRISPR-Cas9 to delete antA in Streptomyces spp. and quantify this compound via LC-MS. Overexpress σAntA under inducible promoters (e.g., tipA) and profile transcription via RT-qPCR (e.g., antB, antC). Correlate production phases with differentiation stages (substrate vs. aerial mycelium) and nutrient depletion timelines .
Q. What experimental designs optimize this compound’s synergy with other electron transport chain inhibitors?
Apply factorial design (e.g., 2x2 matrix) to test combinations with Rotenone (Complex I) or Oligomycin (ATP synthase). Use Chou-Talalay synergy indices (Combination Index < 1) and measure OCR/reserve capacity. Include mitochondrial membrane depolarization assays (JC-1 dye) to confirm mechanistic overlap .
Q. How can researchers differentiate this compound’s direct mitochondrial effects from secondary ROS-mediated cytotoxicity?
Pre-treat cells with ROS scavengers (e.g., N-acetylcysteine) and compare viability to untreated this compound-exposed cells. Measure mitochondrial superoxide (MitoSOX) and total cellular ROS (DCFH-DA) via flow cytometry. Use ΔΨm-sensitive dyes (TMRM) to isolate primary mitochondrial dysfunction from oxidative stress .
Methodological Best Practices
- Data Contradiction Analysis : Evaluate study quality using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize replicated findings with robust statistical power (e.g., n ≥ 6, ANOVA with post-hoc corrections) .
- Literature Review : Use PICO frameworks to structure queries (Population: cancer cells; Intervention: this compound; Comparison: other ETC inhibitors; Outcome: apoptosis) and filter primary sources via PubMed/Scopus .
- Reproducibility : Adhere to AntiCancer Research guidelines: detail reagent lot numbers, instrument calibration, and raw data deposition in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
